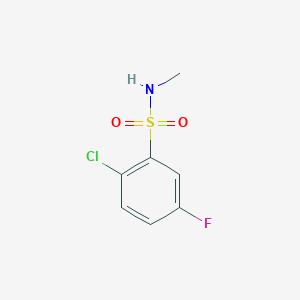
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Amidation: Formation of the carboxamide group through the reaction of an appropriate acid chloride with a suitable amine.
Alkylation: Attachment of the hydroxy and methoxypropyl groups via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can be demethylated under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and functional groups allows it to form hydrogen bonds and van der Waals interactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
5-Bromo-2-chloropyridine: Lacks the carboxamide and hydroxy-methoxypropyl groups.
2-Chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide: Lacks the bromine atom.
N-(2-Hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide: Lacks both halogen atoms.
Uniqueness: The unique combination of bromine, chlorine, and the hydroxy-methoxypropyl group in 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds cannot fulfill.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O3/c1-15(5-8(16)6-18-2)11(17)9-3-7(12)4-14-10(9)13/h3-4,8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJUYGOXIJOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC)O)C(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)
![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)

![2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2754444.png)
![3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane](/img/structure/B2754445.png)

![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)







